molecular formula C13H17N3OS B1273996 5-[(3,5-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol CAS No. 667413-42-5

5-[(3,5-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B1273996
CAS No.: 667413-42-5
M. Wt: 263.36 g/mol
InChI Key: KLWQAJFLTRDFOU-UHFFFAOYSA-N
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Description

5-[(3,5-Dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol is an organic compound with a complex structure. It is a solid substance with a white or off-white appearance and is stable at room temperature. This compound is soluble in some organic solvents such as ethanol, dimethylformamide, and chloroform, but it is insoluble in water . It is commonly used as an intermediate in organic synthesis and pharmaceuticals, particularly in the preparation of antibacterial, antifungal, and antiviral drugs .

Preparation Methods

The preparation of 5-[(3,5-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol can be accomplished through various synthetic routes. One common method involves the condensation reaction of 3,5-dimethylbenzyl alcohol and 1,2,4-triazole-3-thiol . The specific synthetic steps and conditions may vary depending on the desired purity and yield. Industrial production methods often involve optimizing reaction conditions to maximize yield and minimize impurities .

Chemical Reactions Analysis

5-[(3,5-Dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. Substitution reactions often involve halogenating agents such as chlorine or bromine . The major products formed from these reactions depend on the specific reagents and conditions used, but they typically include derivatives of the original compound with modified functional groups .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as an intermediate in the synthesis of more complex molecules. In biology and medicine, it is utilized in the development of antibacterial, antifungal, and antiviral drugs . Its ability to inhibit the growth of various microorganisms makes it valuable in pharmaceutical research. Additionally, it has applications in the agricultural industry as a plant growth regulator and insecticide, helping to improve crop yields .

Mechanism of Action

The mechanism of action of 5-[(3,5-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. While the exact mechanism may vary depending on its application, it generally works by inhibiting the activity of enzymes or proteins essential for the survival and growth of microorganisms. This inhibition disrupts vital cellular processes, leading to the death of the target organisms .

Comparison with Similar Compounds

5-[(3,5-Dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol can be compared with other similar compounds, such as:

These compounds share similar structural features but differ in their substituents, which can affect their chemical properties and biological activities. The uniqueness of this compound lies in its specific combination of functional groups, which confer its particular reactivity and applications .

Properties

IUPAC Name

3-[(3,5-dimethylphenoxy)methyl]-4-ethyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3OS/c1-4-16-12(14-15-13(16)18)8-17-11-6-9(2)5-10(3)7-11/h5-7H,4,8H2,1-3H3,(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLWQAJFLTRDFOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NNC1=S)COC2=CC(=CC(=C2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00395064
Record name 5-[(3,5-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00395064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

667413-42-5
Record name 5-[(3,5-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00395064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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